molecular formula C18H24N2O3 B2591537 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1211300-39-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2591537
CAS RN: 1211300-39-8
M. Wt: 316.401
InChI Key: HSGOOOIFRNDUST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 316.401. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Derivative Studies

Research has focused on synthesizing novel compounds derived from benzofuran and piperidine scaffolds, aiming at exploring their potential as therapeutic agents. For instance, novel benzodifuranyl derivatives have been synthesized for their anti-inflammatory and analgesic properties, indicating the versatility of these compounds in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, derivatives have been synthesized as selective ligands for sigma receptors, highlighting the targeted therapeutic potential of these compounds (K. Marriott, Andrew Z Morrison, Misty J. Moore, Olarongbe Olubajo, Leonard E Stewart, 2012).

Pharmacological Applications

The pharmacological applications of these compounds are diverse. For instance, derivatives of benzofuran and piperidine have been studied for their effects as serotonin 4 (5-HT4) receptor agonists, showing potential in gastrointestinal motility disorders (S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003). Additionally, compounds have been evaluated for their selective activity on sigma receptors, indicating potential applications in imaging and therapy of cancer and neurological disorders (V. Caveliers, H. Everaert, C. John, T. Lahoutte, A. Bossuyt, 2002).

Mechanistic Studies

Mechanistic insights into the actions of these compounds have been explored. For instance, a study on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provided a detailed understanding of the structural requirements for receptor binding and activity (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002). This type of research is crucial for the rational design of drugs targeting specific receptors.

Safety and Hazards

While specific safety and hazard information for this compound was not found, related compounds such as N-(2-Methoxyethyl)-1-methylpiperidin-4-amine are classified as Acute Tox. 4 Oral, indicating they are harmful if swallowed .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-22-11-10-20-8-6-14(7-9-20)13-19-18(21)17-12-15-4-2-3-5-16(15)23-17/h2-5,12,14H,6-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGOOOIFRNDUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

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